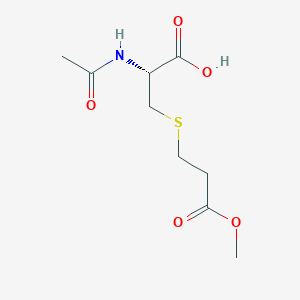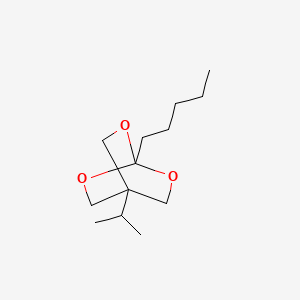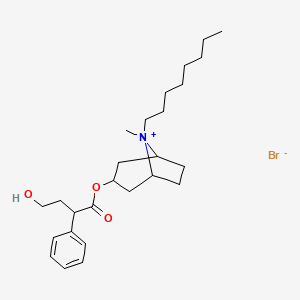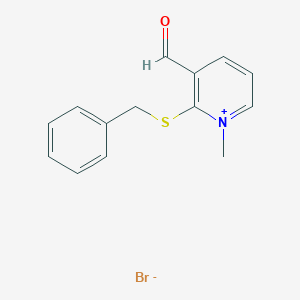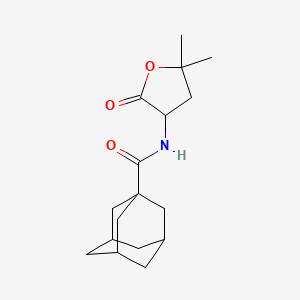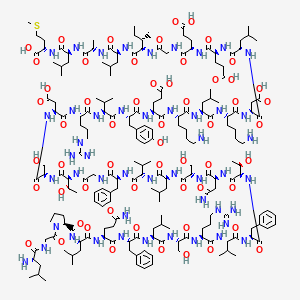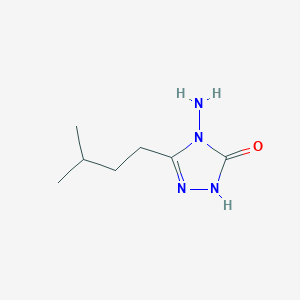
N-Hydroxy-N-methyloctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methyloctadecanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the nitrogen atom of an octadecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methyloctadecanamide typically involves the reaction of octadecanamide with hydroxylamine and a methylating agent. One common method is the reaction of octadecanamide with hydroxylamine hydrochloride in the presence of a base, followed by methylation using a methylating agent such as dimethyl sulfate . The reaction conditions often include heating and stirring to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of octadecanamide, followed by hydroxylation and methylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-methyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form N-methyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-methyl derivatives.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
Chemistry: N-Hydroxy-N-methyloctadecanamide is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its potential use in drug delivery systems. Its unique chemical properties may enhance the stability and bioavailability of therapeutic agents .
Industry: this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature makes it suitable for use in emulsifiers, detergents, and other industrial applications .
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyloctadecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
N-Hydroxyphthalimide: Known for its role as a catalyst in organic synthesis.
N-Hydroxysuccinimide: Commonly used as an activating reagent in peptide synthesis.
N,O-Dimethylhydroxylamine: Used in the synthesis of various organic compounds.
Uniqueness: N-Hydroxy-N-methyloctadecanamide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry.
Properties
CAS No. |
79324-61-1 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-hydroxy-N-methyloctadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(2)22/h22H,3-18H2,1-2H3 |
InChI Key |
LRVGJZGFTKXDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

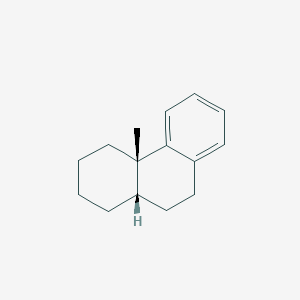
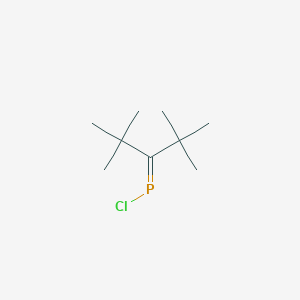
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
